

3-Bromo-N,N-diethyl-5-nitropyridin-2-amine molecular weight

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Compound of Interest

Compound Name: 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine

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An In-Depth Technical Guide to **3-Bromo-N,N-diethyl-5-nitropyridin-2-amine**: A Core Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-N,N-diethyl-5-nitropyridin-2-amine is a highly functionalized pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex molecular architectures. With a molecular weight of 274.11 g/mol, this compound incorporates three key reactive sites—a bromine atom, a nitro group, and a diethylamino group—onto a pyridine scaffold.^[1] This strategic arrangement of functionalities makes it an exceptionally versatile building block for constructing novel heterocyclic compounds, particularly in the fields of medicinal chemistry and agrochemicals.^{[2][3]} This guide provides a comprehensive overview of its physicochemical properties, a plausible and detailed synthetic protocol, its core applications in modern synthetic strategies, and essential safety and handling information. The insights herein are designed to empower researchers to effectively leverage this compound's unique reactivity in their discovery and development programs.

Physicochemical Properties and Structural Analysis

The utility of **3-Bromo-N,N-diethyl-5-nitropyridin-2-amine** in synthetic chemistry is directly derived from its distinct structural features and physicochemical properties.

Core Compound Data

A summary of the essential quantitative data for this compound is provided below for quick reference.

Property	Value	Source(s)
Molecular Weight	274.11 g/mol	[1]
Molecular Formula	C ₉ H ₁₂ BrN ₃ O ₂	[1][4]
CAS Number	1065074-82-9	[1][4][5]
Purity (Typical)	>95.0%	[4]
Canonical SMILES	CCN(CC)C1=NC=C(-- INVALID-LINK--[O-])C=C1Br	[4]
Storage Conditions	Sealed in dry, 2-8°C	[1]

Structural Insights and Reactivity

The pyridine ring is a "privileged structural motif" in drug design, and the specific functionalization of this compound makes it highly valuable.[2]

- **The Bromine Atom (C3 Position):** The bromine atom at the 3-position is an excellent leaving group, making this site ideal for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3] This allows for the straightforward introduction of diverse aryl, alkyl, or amino groups, enabling rapid library synthesis and structure-activity relationship (SAR) studies.
- **The Nitro Group (C5 Position):** As a strong electron-withdrawing group, the nitro functionality significantly influences the electronics of the pyridine ring, affecting the reactivity of the other positions. Critically, the nitro group can be readily reduced to an amine, providing a secondary reactive handle for further derivatization, such as amide bond formation or sulfonylation.[3]
- **The N,N-diethylamino Group (C2 Position):** This tertiary amine group acts as an electron-donating group and introduces steric bulk. Its presence modulates the overall lipophilicity

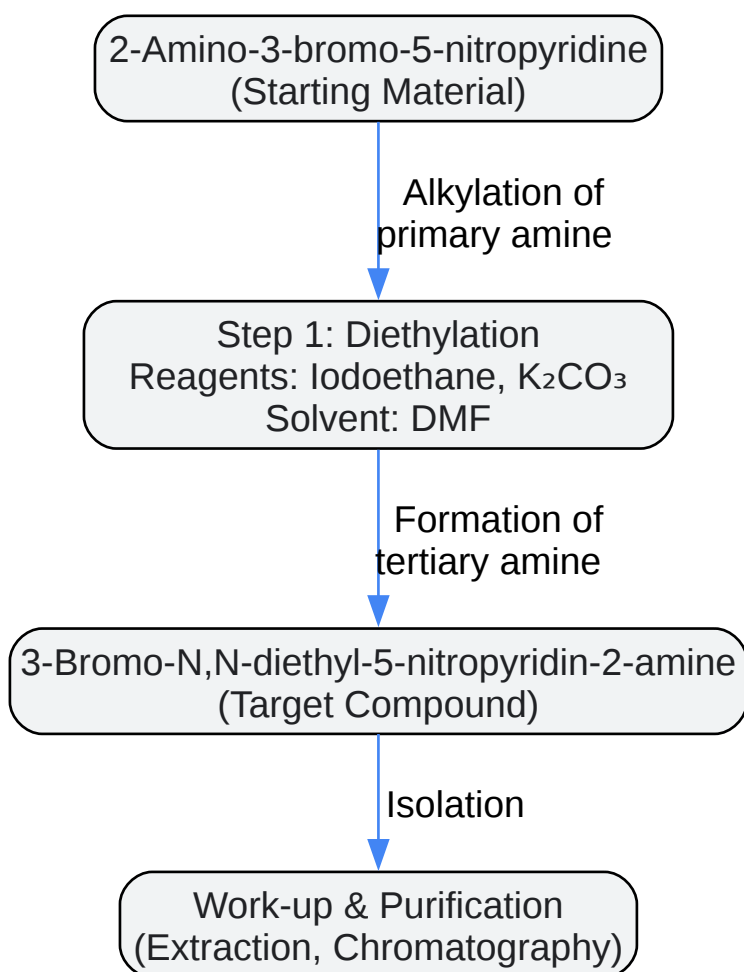
and basicity of the molecule, which are key parameters in drug design for optimizing pharmacokinetic profiles.

Proposed Synthesis and Experimental Protocol

While specific proprietary syntheses may vary, a logical and efficient pathway can be designed based on established methodologies for related pyridine derivatives.[6][7] The following section details a plausible synthetic workflow and a self-validating experimental protocol.

Proposed Synthetic Workflow

The synthesis can be envisioned as a three-step process starting from commercially available 2-amino-3-bromo-5-nitropyridine. This approach is logical as it systematically builds the desired functionality.



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Caption: Proposed synthetic workflow for **3-Bromo-N,N-diethyl-5-nitropyridin-2-amine**.

Detailed Experimental Protocol

This protocol is designed to be self-validating by incorporating in-process checks and final characterization steps.

Objective: To synthesize **3-Bromo-N,N-diethyl-5-nitropyridin-2-amine** from 2-amino-3-bromo-5-nitropyridine.

Materials:

- 2-amino-3-bromo-5-nitropyridine (1.0 eq)
- Iodoethane (2.5 eq)
- Potassium carbonate (K_2CO_3), anhydrous (3.0 eq)
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Magnesium sulfate ($MgSO_4$), anhydrous
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-amino-3-bromo-5-nitropyridine and anhydrous potassium carbonate.
- **Solvent Addition:** Add anhydrous DMF via syringe and stir the suspension at room temperature for 15 minutes. Causality Note: DMF is an excellent polar aprotic solvent for SN_2 reactions, while K_2CO_3 serves as a base to deprotonate the amine, facilitating nucleophilic attack.
- **Reagent Addition:** Add iodoethane dropwise to the stirring suspension.

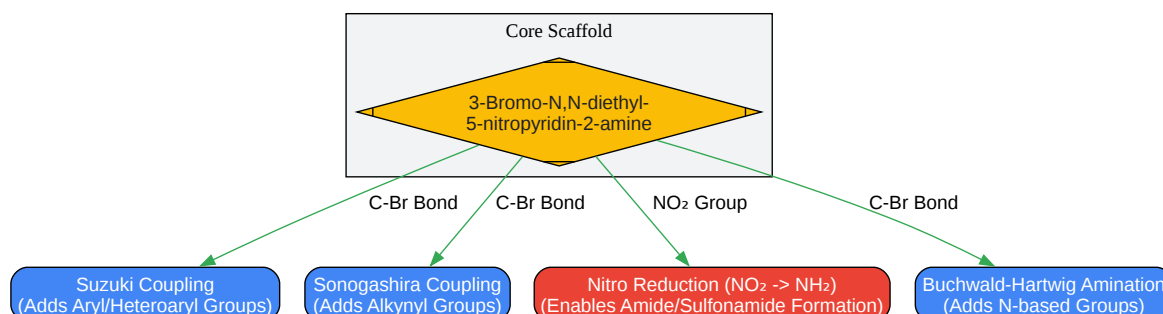
- **Reaction Execution:** Heat the reaction mixture to 60°C and maintain for 12-18 hours.
- **In-Process Monitoring (Self-Validation):** Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:EtOAc eluent system. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.
- **Quenching and Work-up:** After completion, cool the reaction to room temperature and carefully pour it into a separatory funnel containing deionized water.
- **Extraction:** Extract the aqueous layer three times with ethyl acetate. Combine the organic layers. Causality Note: This separates the organic product from the inorganic salts and DMF.
- **Washing:** Wash the combined organic layers twice with water and once with brine to remove residual DMF and salts.
- **Drying and Filtration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
- **Characterization (Final Validation):** Collect the pure fractions and concentrate to yield **3-Bromo-N,N-diethyl-5-nitropyridin-2-amine** as a solid. Confirm identity and purity via ^1H NMR, ^{13}C NMR, and LC-MS analysis.

Core Applications in Research & Development

The true value of this compound lies in its application as a versatile scaffold for generating molecular diversity. Its strategically placed functional groups serve as orthogonal handles for a variety of chemical transformations.

A Hub for Molecular Diversification

The compound can be conceptualized as a central hub from which multiple, distinct chemical vectors can be explored, making it ideal for building libraries of compounds for high-throughput screening.



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Caption: Diversification potential of **3-Bromo-N,N-diethyl-5-nitropyridin-2-amine**.

Use Case: Kinase Inhibitor Scaffolds

Many FDA-approved kinase inhibitors feature a substituted heterocyclic core. This compound is an ideal starting point for such programs. A typical workflow might involve:

- Core Construction: Using a Suzuki coupling at the C3-Br position to install a key aryl or heteroaryl moiety that interacts with the hinge region of a kinase.
- Solubility/Selectivity Tuning: Reducing the C5-nitro group to an amine.
- Vector Elaboration: Acylating the newly formed C5-amine with a variety of carboxylic acids to generate a library of amides that can probe solvent-exposed regions of the ATP-binding pocket, thereby optimizing potency and selectivity.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as harmful and an irritant.[4]

GHS Hazard Information

Hazard Class	Code	Description	Pictogram
Acute Toxicity, Oral	H302	Harmful if swallowed	GHS07
Skin Irritation	H315	Causes skin irritation	GHS07
Eye Irritation	H319	Causes serious eye irritation	GHS07
STOT - Single Exposure	H335	May cause respiratory irritation	GHS07

(Data sourced from BLDpharm and Fluorochem)[1][4]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
 - Skin Protection: Wear nitrile gloves and a lab coat. Ensure gloves are inspected prior to use and changed if contaminated.
 - Respiratory Protection: If working outside a fume hood or with large quantities, use a NIOSH-approved particulate respirator.
- Hygiene: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory.[9]

Storage and Disposal

- Storage: Store in a tightly sealed container in a dry, well-ventilated place.[8] Recommended storage is at 2-8°C.[1]

- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

3-Bromo-N,N-diethyl-5-nitropyridin-2-amine is more than a simple chemical; it is a strategic tool for molecular design. Its defined molecular weight and structure, combined with its multiple, orthogonally reactive functional groups, provide medicinal chemists and researchers with a reliable and versatile platform for the synthesis of novel compounds. By understanding its properties, synthetic access, and potential applications as outlined in this guide, development professionals can accelerate their research programs and more efficiently explore new chemical space in the quest for next-generation therapeutics and other advanced materials.

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